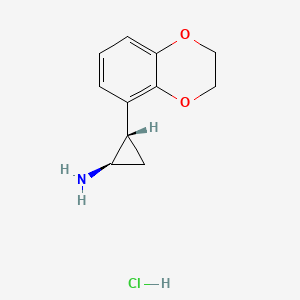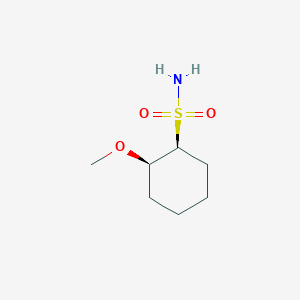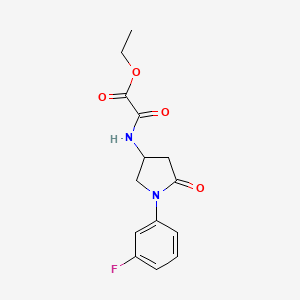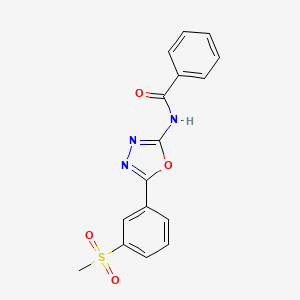
2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been developed through a complex chemical synthesis process. The compound's unique structure and properties have made it a popular choice for researchers exploring its potential applications in various fields.
科学的研究の応用
Synthesis and Characterization
2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, due to its complex structure, plays a pivotal role in the synthesis of novel heterocyclic compounds, offering a wide range of biological activities. Its significance is highlighted in the study by Vasilevskii et al. (2014), where the base-catalyzed heterocyclization of related compounds resulted in the synthesis of various N-hydroxy lactams, demonstrating the potential for creating pharmacologically active molecules through innovative synthetic routes (Vasilevskii et al., 2014).
Biological Activity
The compound's structure serves as a scaffold for synthesizing new chemical entities with potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from similar structures, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, indicating the compound's utility in developing new pharmacological agents (Abu‐Hashem et al., 2020).
Anticancer Potential
Compounds derived from 2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit promising anticancer activity. Research by Valderrama et al. (2016) on related aminoisoquinoline-quinones showed moderate to high cytotoxic activity against cancer cell lines, suggesting the compound's derivatives could be explored further for anticancer therapies (Valderrama et al., 2016).
特性
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-8-14(19-22-10)18-15(20)9-23-16-12-4-3-5-13(21-2)11(12)6-7-17-16/h3-8H,9H2,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIIGYIQUHIPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=CC3=C2C=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-methoxyisoquinolin-1-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2392507.png)
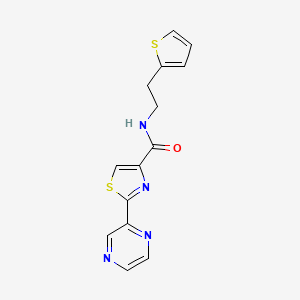
![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)
![6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2392516.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2392518.png)

![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)
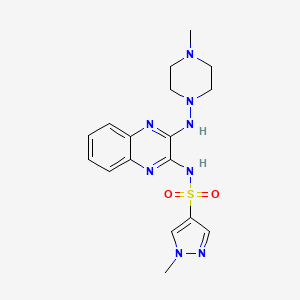
![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)
